1-Fluoroadamantane

Descripción general

Descripción

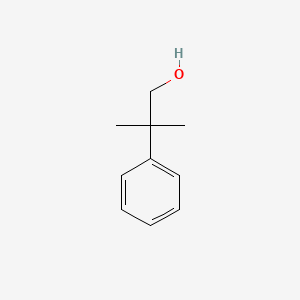

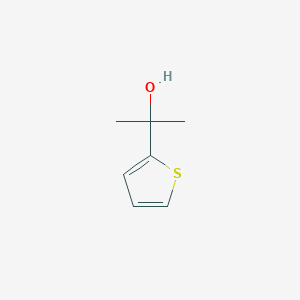

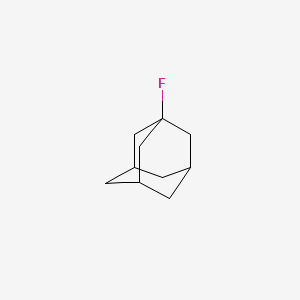

1-Fluoroadamantane is a compound with the molecular formula C10H15F . It is also known by other names such as 1-Adamantyl Fluoride, 1-fluoro-adamantane, and 1-fluoranyladamantane . The molecular weight of 1-Fluoroadamantane is 154.22 g/mol .

Synthesis Analysis

The synthesis of nanodiamonds from 1-Fluoroadamantane is of great interest for fundamental investigations and practical applications . The production of NV⁻ fluorescence nanodiamonds is a challenging task as it requires the substitution of carbon atoms to create vacancies by causing irradiation from an electron beam, followed by high-temperature annealing .Molecular Structure Analysis

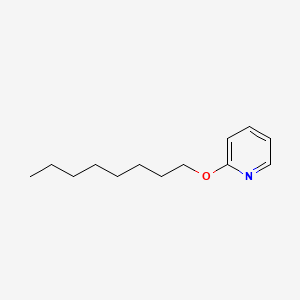

The molecular structure of 1-Fluoroadamantane is characterized by a 3D conformer . The InChI representation of the molecule isInChI=1S/C10H15F/c11-10-4-7-1-8 (5-10)3-9 (2-7)6-10/h7-9H,1-6H2 . The Canonical SMILES representation is C1C2CC3CC1CC (C2) (C3)F . Chemical Reactions Analysis

While specific chemical reactions involving 1-Fluoroadamantane are not detailed in the search results, it’s noted that the compound exhibits intriguing properties like inevitable photostability, inherent bio-compatibility, outstanding optical and robust mechanical properties, excellent magnetic field, and electric field sensing potentiality .Physical And Chemical Properties Analysis

1-Fluoroadamantane has a density of 1.1±0.1 g/cm³ and a boiling point of 188.8±9.0 °C at 760 mmHg . The compound has a vapour pressure of 0.8±0.3 mmHg at 25°C and an enthalpy of vaporization of 40.8±3.0 kJ/mol . The flash point is 67.3±11.9 °C . The compound has a molar refractivity of 42.3±0.4 cm³ .Aplicaciones Científicas De Investigación

High-Pressure Studies

Vibrational spectroscopic studies at high pressures showed a phase transition at 3.3 ± 1.0 kbar, upon compression . The phases formed under pressure were the same as those induced by lowering temperature .

Molecular Structure

The molecular structure of 1-Fluoroadamantane is C10H15F . It has a molecular weight of 154.2245 . The IUPAC Standard InChI is InChI=1S/C10H15F/c11-10-4-7-1-8 (5-10)3-9 (2-7)6-10/h7-9H,1-6H2 .

Synthesis of Functional Adamantane Derivatives

1-Fluoroadamantane can be used as a starting material for the synthesis of various functional adamantane derivatives .

Production of Monomers

1-Fluoroadamantane can be utilized in the production of monomers .

Thermally Stable and High-Energy Fuels and Oils

1-Fluoroadamantane can be used in the production of thermally stable and high-energy fuels and oils .

Bioactive Compounds

1-Fluoroadamantane can be used in the synthesis of bioactive compounds .

Diamondoids

1-Fluoroadamantane can be used in the production of higher diamond-like bulky polymers such as diamondoids .

Safety and Hazards

Direcciones Futuras

1-Fluoroadamantane has been the subject of recent studies due to its unique properties. For instance, it has been studied for its heat capacity anomalies at low temperatures . The compound presents a continuous disorder–disorder phase transition at a certain temperature and a low-temperature tetragonal phase that exhibits fractional fluorine occupancy . These properties make 1-Fluoroadamantane a subject of interest for future research .

Propiedades

IUPAC Name |

1-fluoroadamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWSNJSGSXXVLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40227618 | |

| Record name | 1-Fluoroadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoroadamantane | |

CAS RN |

768-92-3 | |

| Record name | 1-Fluoroadamantane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Fluoroadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]heptan-2-amine](/img/structure/B1266531.png)

![8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1266537.png)